molecular formula C7H13ClN2O3 B2951622 (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2227686-19-1

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2951622
CAS No.: 2227686-19-1
M. Wt: 208.64
InChI Key: UECLMVQBBSPOFH-JBUOLDKXSA-N
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Description

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H12N2O3 \cdot HCl . It is a hydrochloride salt of 2-carbamoylpiperidine-4-carboxylic acid, which is a derivative of piperidine. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

  • Starting Material: : Piperidine is used as the starting material.

  • Carbamoylation: : Piperidine is reacted with carbamoyl chloride to introduce the carbamoyl group, forming 2-carbamoylpiperidine.

  • Carboxylation: : The 2-carbamoylpiperidine is then carboxylated to introduce the carboxylic acid group, resulting in 2-carbamoylpiperidine-4-carboxylic acid.

  • Hydrochloride Formation: : The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: : The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as:

  • Piperidine derivatives: : Other piperidine derivatives with different functional groups.

  • Carbamoyl compounds: : Compounds containing the carbamoyl group in different positions or structures.

  • Carboxylic acid derivatives: : Other carboxylic acids with similar molecular frameworks.

The uniqueness of This compound lies in its specific stereochemistry and the combination of carbamoyl and carboxylic acid functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(2S,4R)-2-carbamoylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLMVQBBSPOFH-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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